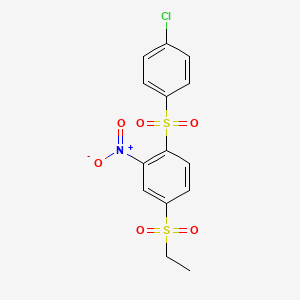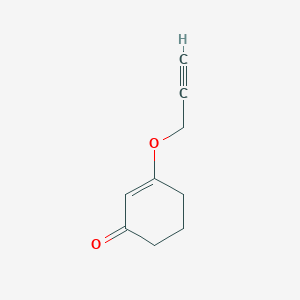![molecular formula C9H11N B14348125 3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine CAS No. 93128-49-5](/img/structure/B14348125.png)
3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine is a heterocyclic compound with a unique structure that combines a cyclopentane ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine can be synthesized through several methods. One common approach involves the condensation of 2-hydroxy-3-methyl-2-cyclopentene-1-one with ethylene diamine. Alternatively, it can be prepared by condensing a cyclopentenolone with alkylenediamines or an aliphatic α-diketone with 1,2-diamino cyclopentane. The resulting product is then dehydrogenated in the presence of palladium over activated charcoal or copper chromite .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly involving the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include manganese triflate, tert-butyl hydroperoxide, and various alkylating agents. Reaction conditions often involve mild temperatures and the use of solvents like water or tert-butanol.
Major Products
Major products formed from these reactions include 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism by which 3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, its derivatives can inhibit protein kinases by binding to the active site, thereby blocking the enzyme’s activity. The compound’s structure allows it to form stable complexes with metal surfaces, providing corrosion protection through adsorption and the formation of a protective layer .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-5H-cyclopenta[b]pyridine
- 2,3-Cyclopentenopyridine
- 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
Uniqueness
3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 3-position enhances its reactivity and potential for forming derivatives with diverse biological activities .
Properties
CAS No. |
93128-49-5 |
|---|---|
Molecular Formula |
C9H11N |
Molecular Weight |
133.19 g/mol |
IUPAC Name |
3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine |
InChI |
InChI=1S/C9H11N/c1-7-5-8-3-2-4-9(8)6-10-7/h5-6H,2-4H2,1H3 |
InChI Key |
SUGFKAPQEDNFHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCC2)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{5-[(Oxan-2-yl)oxy]pentyl}(triphenyl)phosphanium iodide](/img/structure/B14348054.png)
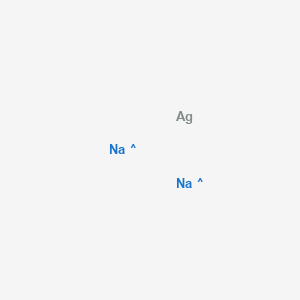
![N,N-dipropyl-6,7,8,9-tetrahydrobenzo[g][1]benzofuran-8-amine](/img/structure/B14348063.png)
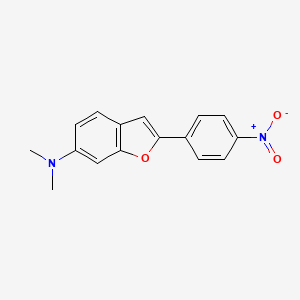
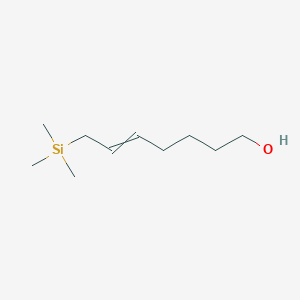
methanone](/img/structure/B14348083.png)
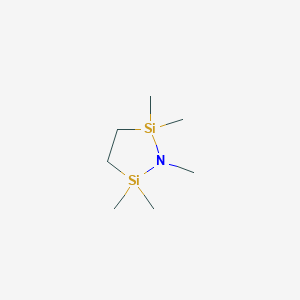
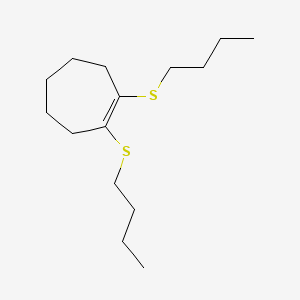
![3-[(2-Methoxyethoxy)methoxy]propanal](/img/structure/B14348098.png)
![6-Cyclopentylpyrazolo[1,5-a]pyrimidine](/img/structure/B14348099.png)
![2,2'-[(Diethylstannanediyl)bis(oxycarbonyl)]diphenol](/img/structure/B14348100.png)
![3-[2-(Benzyloxy)phenoxy]propan-1-OL](/img/structure/B14348104.png)
